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Compound of Interest |

Compound Name: 1-(2,6-Dimethylphenoxy)acetone
CAS No.: 53012-41-2
Cat. No.: B134477
- 7

Introduction & Molecule Profile[1][2][3][4]

1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2) is the pivotal intermediate in the
synthesis of Mexiletine, a Class IB anti-arrhythmic and analgesic agent. Structurally, it consists
of a 2,6-dimethylphenol moiety linked via an ether bond to a propan-2-one tail.

While the ether linkage is chemically robust due to the steric shielding provided by the ortho-
methyl groups, this same steric bulk influences the reactivity of the carbonyl group during
nucleophilic attacks. This guide details two validated protocols for converting this ketone into
the Active Pharmaceutical Ingredient (API), Mexiletine: a robust chemical reductive amination
and a high-precision biocatalytic asymmetric transamination.

Physicochemical Profile
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Property Value Notes

Molecular Formula

Molecular Weight 178.23 g/mol
Appearance Colorless to pale yellow oil Crystallizes at low temps
MeOH, EtOH,
Solubility Poorly soluble in water
, Toluene
o ) o Sterically crowded
Key Reactivity Ketone (Reductive Amination)

environment

Protocol A: Chemical Reductive Amination
(Laboratory Scale)

Objective: Synthesis of racemic Mexiletine via Sodium Cyanoborohydride reduction. Rationale:
This method avoids the high-pressure reactors required for Raney Nickel hydrogenation,
making it suitable for initial SAR (Structure-Activity Relationship) studies and gram-scale

production.
Reagents & Equipment[3][6][7]
e Substrate: 1-(2,6-Dimethylphenoxy)acetone (1.0 eq)

Amine Source: Ammonium Acetate (

) (10.0 eq) — Excess prevents secondary amine formation.

Reducing Agent: Sodium Cyanoborohydride (

) (1.5 eq)

Solvent: Methanol (Anhydrous)

Drying Agent: Molecular Sieves (3A) — Critical to push imine equilibrium.

Step-by-Step Workflow
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e Imine Formation (Equilibrium Shift):

o In a round-bottom flask, dissolve 1-(2,6-Dimethylphenoxy)acetone (10 mmol, 1.78 g) in
Methanol (30 mL).

o Add Ammonium Acetate (100 mmol, 7.7 g) and 3A Molecular Sieves.

o Critical Control Point: Stir at room temperature for 1 hour before adding the reducing
agent. This ensures the ketone-imine equilibrium favors the imine intermediate.

o Reduction:

[e]

Cool the mixture to 0°C.

[e]

Slowly add

(15 mmol, 0.94 g) portion-wise to prevent vigorous exotherm.

o

Allow the reaction to warm to Room Temperature (RT) and stir for 12—-16 hours.

[¢]

IPC (In-Process Control): Monitor via TLC (9:1 DCM:MeOH). The starting material spot (

) should disappear; amine product stays at baseline or requires

-saturated eluent.
e Quench & Workup (The "Self-Validating” Purification):

o Quench: Add concentrated HCI dropwise until pH < 2. This destroys excess hydride and
liberates

(Caution: Perform in Fume Hood).

o Removal of Neutrals: Extract the acidic aqueous layer with Diethyl Ether (
).
» Logic: The product (Mexiletine) is protonated (

) and stays in the water. Unreacted ketone stays in the ether. Discard the organic layer.
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o Basification: Adjust the aqueous layer to pH > 12 using 6M NaOH. The solution will turn
cloudy as the free base precipitates.

o Extraction: Extract the free base into DCM (3 x 20 mL). Dry over

and concentrate.

Yield & Characterization

o Expected Yield: 75-85%

o Appearance: Colorless oil (Free base) or White solid (HCI salt).

Protocol B: Biocatalytic Asymmetric Transamination

Objective: Enantioselective synthesis of (R)-Mexiletine (Eutomer). Rationale: Chemical
reduction yields a racemate (50:50). The (R)-enantiomer is pharmacologically superior for
sodium channel blockade.[1] Biocatalysis offers >99% ee (enantiomeric excess) under mild
conditions.

System Components

o Biocatalyst:

-Transaminase (e.g., ATA-113 or Arthrobacter sp. variants).

e Amine Donor: Isopropylamine (1.0 M) — Shifts equilibrium by volatility of acetone byproduct.
o Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

o Buffer: Potassium Phosphate (100 mM, pH 7.5).

Experimental Procedure

o Preparation: Prepare a reaction buffer containing 1M Isopropylamine and 1mM PLP. Adjust
pHto 7.5.

e Initiation: Add 1-(2,6-Dimethylphenoxy)acetone (50 mM final conc) dissolved in DMSO (5%
v/v final).
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o Catalysis: Add lyophilized
-Transaminase powder (10-20 mg/mL).

e Incubation: Shake at 30°C / 150 rpm for 24 hours.

o Workup: Acidify to pH 2, extract with EtOAc (removes ketone), basify to pH 12, extract with
MTBE (recovers Chiral Amine).

Visualization of Workflows
Diagram 1: Synthetic Pathways & Mechanism

This diagram illustrates the divergence between the chemical (racemic) and biological (chiral)

NaBH3CN
Imine Intermediate Reductive Amination Racemic Mexiletine
NH4OAc, MeOH (Transient) (50% R /50% S)
SA Sieves

w-Transaminase
1-(2,6-Dimethylphenoxy)acetone PLP, Isopropylamine
(CAS: 53012-41-2) (Asymmetric Induction)

routes.

> (R)-Mexiletine
(>99% ee)

Click to download full resolution via product page

Caption: Comparison of Chemical Reductive Amination (Top) vs. Biocatalytic Transamination
(Bottom).

Diagram 2: Self-Validating Purification Logic

This flowchart demonstrates the Acid/Base extraction logic which guarantees purity by
leveraging the basicity of the amine product.
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'
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l
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Step 2: Basify (pH > 12)
Add NaOH

'

Extraction with DCM

Evaporate \Discard

Final Product

Aqueous Waste

(Pure Mexiletine Base) (Salts)
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Caption: Acid-Base Workup Protocol ensuring separation of neutral precursors from the amine

product.

Analytical Controls
HPLC Method (Reverse Phase)
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To validate conversion and purity, use the following validated parameters:

e Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 pm).

o Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

o Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

» Gradient: 20% B to 80% B over 15 minutes.

e Detection: UV @ 210 nm (Amide/Aromatic) and 262 nm (Phenoxy absorption).

o Retention: The ketone (less polar) elutes significantly later than the amine product.
NMR Signature (400 MHz, )

o Ketone (Precursor): Look for the singlet at

2.25 ppm (

of ketone) and the methylene singlet at
4.4 ppm (

).

o Amine (Product): The methylene protons become diastereotopic (ABX system) or a doublet,
and the methyl group shifts upfield to a doublet at

1.1 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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